
(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a 4-chlorophenyl group attached to the second carbon of the cyclopropane ring and a carboxylic acid group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . Another method involves the use of cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields while minimizing the use of toxic solvents . Additionally, the use of environmentally friendly reagents and conditions is preferred to ensure sustainability and safety in large-scale production.
化学反応の分析
Types of Reactions
(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is used in the development of materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the 4-chlorophenyl group, making it less complex.
2-(4-chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but may differ in stereochemistry.
Phenylcyclopropane derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a 4-chlorophenyl group and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1 |
InChIキー |
JZYXJKBNUJJIKU-RKDXNWHRSA-N |
異性体SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
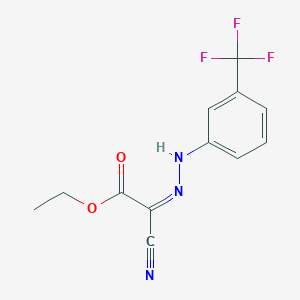
![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
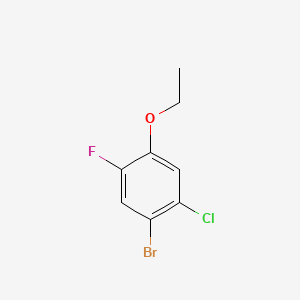
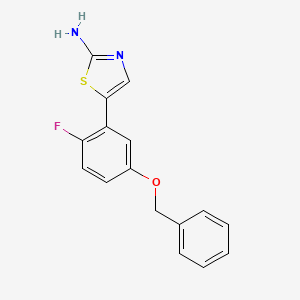
![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)
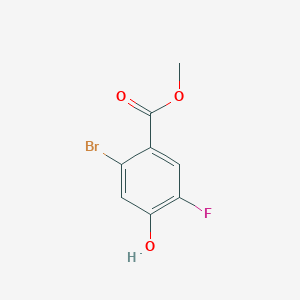
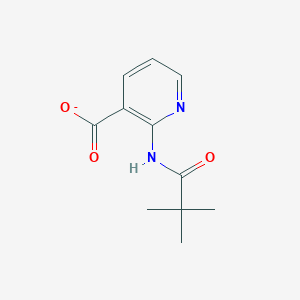
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)

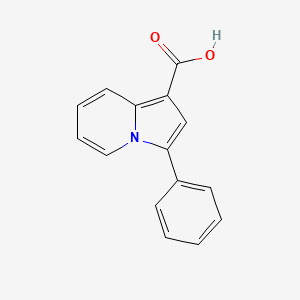
![(S)-2-(5-((3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL)pentanamido)-3-phenylpropanoic acid](/img/structure/B14029291.png)
![2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)
